Denv-IN-11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

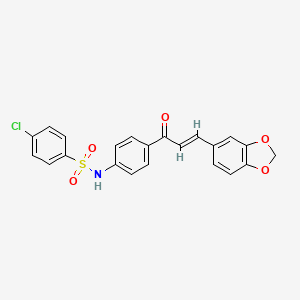

Molecular Formula |

C22H16ClNO5S |

|---|---|

Molecular Weight |

441.9 g/mol |

IUPAC Name |

N-[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl]-4-chlorobenzenesulfonamide |

InChI |

InChI=1S/C22H16ClNO5S/c23-17-5-9-19(10-6-17)30(26,27)24-18-7-3-16(4-8-18)20(25)11-1-15-2-12-21-22(13-15)29-14-28-21/h1-13,24H,14H2/b11-1+ |

InChI Key |

MJGNTFBYJUOFQC-QQDOKKFESA-N |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

In Vitro Antiviral Profile of Denv-IN-11: A Technical Overview

This technical guide provides a comprehensive analysis of the in vitro antiviral activity of the investigational compound Denv-IN-11 against the Dengue virus (DENV). The document is intended for researchers, scientists, and drug development professionals actively engaged in the field of antiviral research. It details the quantitative antiviral efficacy, cytotoxicity, and a summary of the experimental protocols utilized in the evaluation of this compound. Furthermore, this guide illustrates key experimental workflows and the Dengue virus life cycle to provide a clear context for the presented data.

Quantitative Antiviral Activity and Cytotoxicity

The antiviral potency of this compound was evaluated across multiple Dengue virus serotypes. The half-maximal effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI) are summarized in the table below. The selectivity index, calculated as the ratio of CC50 to EC50, is a critical measure of the compound's therapeutic window.

| Cell Line | DENV Serotype | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Vero | DENV-1 | 8.0 | >100 | >12.5 |

| Vero | DENV-2 | 22 ± 5.6 | >100 | >4.5 |

| Vero | DENV-3 | 15.0 | >100 | >6.7 |

| Vero | DENV-4 | 10.0 | >100 | >10.0 |

| Huh7 | DENV-2 | 23.75 | >100 | >4.2 |

| SK-N-MC | DENV-2 | 49.44 | >100 | >2.0 |

| HFF-1 | DENV-2 | 37.38 | >100 | >2.7 |

EC50 and CC50 values are presented as mean ± standard deviation where available.

Experimental Protocols

The following section outlines the detailed methodologies employed for the in vitro evaluation of this compound.

Cell Lines and Virus Strains:

-

Cell Lines:

-

Vero Cells (African green monkey kidney): Maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Huh7 Cells (Human hepatoma): Cultured in DMEM with 10% FBS, 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

SK-N-MC Cells (Human neuroblastoma): Grown in Minimum Essential Medium (MEM) containing 10% FBS, 1% sodium pyruvate, 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

HFF-1 Cells (Human foreskin fibroblast): Maintained in DMEM supplemented with 15% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

-

Virus Strains:

-

Dengue virus serotypes 1-4 were propagated in C6/36 Aedes albopictus cells. Viral titers were determined by plaque assay on Vero cells.

-

Cytotoxicity Assay (MTT Assay):

-

Cells were seeded in 96-well plates and incubated for 24 hours.

-

The culture medium was replaced with fresh medium containing serial dilutions of this compound and incubated for 72 hours.

-

MTT reagent (5 mg/mL) was added to each well and incubated for 4 hours.

-

The formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

-

The absorbance was measured at 570 nm using a microplate reader.

-

The CC50 value was calculated as the compound concentration that reduced cell viability by 50% compared to untreated controls.

Plaque Reduction Assay:

-

Vero cells were seeded in 24-well plates and grown to confluence.

-

The cells were infected with DENV at a multiplicity of infection (MOI) of 0.1 for 1 hour.

-

The virus inoculum was removed, and the cells were washed with phosphate-buffered saline (PBS).

-

An overlay medium containing 1% methylcellulose and varying concentrations of this compound was added.

-

The plates were incubated for 5-7 days.

-

The cells were fixed with 4% formaldehyde and stained with 0.5% crystal violet.

-

The number of plaques was counted, and the EC50 value was determined as the concentration of the compound that inhibited plaque formation by 50%.

Quantitative RT-PCR (qRT-PCR):

-

Cells were infected with DENV and treated with this compound as described above.

-

At 48 hours post-infection, total RNA was extracted using a commercial kit.

-

cDNA was synthesized using a reverse transcription kit.

-

qRT-PCR was performed using primers and probes specific for the DENV genome.

-

The viral RNA levels were normalized to an internal control (e.g., GAPDH).

Immunofluorescence Assay (IFA):

-

Cells were grown on coverslips in 24-well plates and infected with DENV in the presence or absence of this compound.

-

At 48 hours post-infection, the cells were fixed with 4% paraformaldehyde.

-

The cells were permeabilized with 0.1% Triton X-100.

-

The cells were incubated with a primary antibody against the DENV E protein, followed by a fluorescently labeled secondary antibody.

-

The coverslips were mounted on slides with a mounting medium containing DAPI for nuclear staining.

-

Images were captured using a fluorescence microscope.

Visualizations

The following diagrams illustrate the experimental workflow for evaluating antiviral compounds and the life cycle of the Dengue virus.

Caption: Workflow for in vitro evaluation of this compound antiviral activity.

Caption: The Dengue virus life cycle and potential inhibitory targets for this compound.

Unveiling the Target: A Technical Guide to Denv-IN-11's Role in DENV Replication

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target identification and mechanism of action of Denv-IN-11, a novel inhibitor of Dengue virus (DENV) replication. This compound, a sulfonamide chalcone also identified as SC27, has emerged as a potent antiviral compound. This document summarizes the key quantitative data, details the experimental methodologies for its characterization, and visualizes the critical pathways and workflows involved in its discovery and validation.

Executive Summary

Dengue virus infection presents a significant and escalating global health threat, necessitating the urgent development of effective antiviral therapies. This compound has been identified as a promising small molecule inhibitor of DENV. This guide elucidates that the primary target of this compound is the viral non-structural protein 5 (NS5) methyltransferase (MTase) domain. Specifically, this compound is proposed to bind to the S-adenosyl-L-methionine (SAM)-binding site of the MTase, thereby inhibiting its function, which is critical for the capping of viral RNA, a process essential for viral replication and stability.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound (SC27) have been quantified across all four DENV serotypes. The following tables summarize the key findings from the pivotal study by Cao et al. (2023).[1]

Table 1: Antiviral Activity of this compound (SC27) against DENV Serotypes

| DENV Serotype | 50% Effective Concentration (EC50) in µM |

| DENV-1 | 3.15 |

| DENV-2 | 4.46 |

| DENV-3 | Not explicitly stated, but within the range of 3.15-4.46 |

| DENV-4 | Not explicitly stated, but within the range of 3.15-4.46 |

Table 2: Cytotoxicity Profile of this compound (SC27)

| Cell Line | 50% Cytotoxic Concentration (CC50) in µM |

| Not explicitly stated | 31.02 |

Experimental Protocols

The identification and characterization of this compound's target and mechanism of action involved a series of key experiments. While the specific proprietary details of the this compound studies are outlined in the primary research, this section provides detailed, generalized protocols for the core experimental methodologies employed.

Cell Viability (MTT) Assay

This assay is crucial for determining the cytotoxic effects of the inhibitor on host cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[2][3][4]

Protocol:

-

Cell Seeding: Plate cells (e.g., Vero or Huh-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.

-

Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the CC50 value using non-linear regression analysis.

DENV Replicon Assay

This cell-based assay is used to assess the inhibitory effect of a compound on viral RNA replication.

Principle: A DENV replicon is a self-replicating RNA molecule that contains the viral non-structural proteins necessary for replication but lacks the structural proteins, making it non-infectious. The replicon is often engineered to express a reporter gene, such as luciferase, allowing for the quantification of viral replication.[5][6]

Protocol:

-

Cell Line: Utilize a stable cell line that constitutively expresses the DENV replicon with a reporter gene (e.g., Renilla or Firefly luciferase).

-

Compound Treatment: Seed the replicon-expressing cells in a 96-well plate. After cell adherence, treat the cells with various concentrations of this compound. Include appropriate controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

Cell Lysis and Luciferase Assay: Lyse the cells using a suitable lysis buffer. Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase signal to cell viability (determined by a parallel MTT assay) to account for any cytotoxic effects of the compound. Calculate the percent inhibition of replication for each concentration and determine the EC50 value.

DENV NS5 Methyltransferase (MTase) Enzymatic Assay

This in vitro assay directly measures the inhibitory effect of a compound on the enzymatic activity of the DENV NS5 MTase.

Principle: The assay measures the transfer of a methyl group from the donor S-adenosyl-L-methionine (SAM) to a cap analog substrate (e.g., GpppA). The incorporation of the methyl group, often radiolabeled, is then quantified.

Protocol:

-

Reagents:

-

Purified recombinant DENV NS5 MTase domain.

-

S-adenosyl-L-[methyl-3H]-methionine ([3H]SAM).

-

RNA cap analog substrate (e.g., GpppA-RNA).

-

Reaction buffer (containing Tris-HCl, DTT, and MgCl2).

-

Scintillation cocktail.

-

-

Reaction Setup: In a microplate, combine the reaction buffer, this compound at various concentrations, the RNA substrate, and the purified NS5 MTase.

-

Initiation of Reaction: Start the reaction by adding [3H]SAM.

-

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a defined period.

-

Termination and Detection: Stop the reaction and capture the methylated RNA substrate on a filter membrane. Wash the membrane to remove unincorporated [3H]SAM. Measure the radioactivity on the filter using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of MTase activity for each concentration of this compound and determine the IC50 value.

In Silico Molecular Docking

Computational modeling is used to predict the binding mode of the inhibitor to its target protein.

Principle: Molecular docking simulations predict the preferred orientation of a ligand (this compound) when bound to a receptor (DENV NS5 MTase) to form a stable complex. The binding affinity is estimated using a scoring function.

Protocol:

-

Protein and Ligand Preparation:

-

Obtain the 3D structure of the DENV NS5 MTase from a protein data bank (e.g., PDB). Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate the 3D structure of this compound and optimize its geometry.

-

-

Binding Site Definition: Identify the SAM-binding pocket on the NS5 MTase structure.

-

Docking Simulation: Use a docking software (e.g., AutoDock, Glide) to dock the this compound molecule into the defined binding site. The software will generate multiple possible binding poses.

-

Scoring and Analysis: The docking poses are ranked based on their predicted binding energies. Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the SAM-binding site.

Visualizations

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows described in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - EE [thermofisher.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Construction of a dengue virus type 4 reporter replicon and analysis of temperature-sensitive mutations in non-structural proteins 3 and 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a novel Dengue-1 virus replicon system expressing secretory Gaussia luciferase for analysis of viral replication and discovery of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Denv-IN-11: A Potent Inhibitor of Dengue Virus Methyltransferase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dengue virus (DENV) infection presents a significant and escalating global health threat, with currently no approved antiviral therapies available. The viral non-structural protein 5 (NS5) methyltransferase (MTase) is an essential enzyme for viral replication and represents a promising target for antiviral drug development. This technical guide provides a comprehensive overview of Denv-IN-11, a potent small molecule inhibitor of DENV. This compound, also identified as SC27, is a sulfonamide chalcone that has demonstrated significant inhibitory activity against all four dengue virus serotypes. This document details the chemical structure, physicochemical properties, and biological activity of this compound, including its mechanism of action targeting the S-adenosyl-L-methionine (SAM)-binding site of the viral methyltransferase. Detailed experimental protocols for its synthesis, antiviral assays, and enzymatic inhibition studies are provided to facilitate further research and development efforts.

Chemical Structure and Physicochemical Properties

This compound (SC27) is a sulfonamide chalcone derivative. The precise chemical structure is crucial for understanding its structure-activity relationship and for guiding further medicinal chemistry efforts.

Chemical Structure of this compound (SC27)

While the exact chemical structure of SC27 is not publicly available in the primary research article, the general structure of a sulfonamide chalcone consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, with a sulfonamide group substituted on one of the aromatic rings.

Biological Activity and Quantitative Data

This compound has been identified as a potent inhibitor of all four serotypes of the dengue virus. Its antiviral efficacy and cytotoxicity have been quantitatively assessed in cell-based assays.

| Parameter | DENV-1 | DENV-2 | DENV-3 | DENV-4 | Cell Line | Reference |

| EC50 (µM) | 3.15 - 4.46 | 3.15 - 4.46 | 3.15 - 4.46 | 3.15 - 4.46 | Not specified | |

| CC50 (µM) | - | - | - | - | Not specified | 31.02 |

| Selectivity Index (SI) | ~7-10 | ~7-10 | ~7-10 | ~7-10 | Not specified | Calculated |

Table 1: Antiviral Activity and Cytotoxicity of this compound (SC27). The EC50 (50% effective concentration) values represent the concentration of the compound required to inhibit viral replication by 50%. The CC50 (50% cytotoxic concentration) value indicates the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI = CC50/EC50) is a measure of the therapeutic window of the compound.

Mechanism of Action: Targeting the DENV NS5 Methyltransferase

This compound exerts its antiviral activity by targeting the S-adenosyl-L-methionine (SAM)-binding site of the dengue virus NS5 methyltransferase (MTase). The NS5 protein is a highly conserved multifunctional enzyme essential for viral replication. Its N-terminal domain possesses methyltransferase activity, which is crucial for the formation of the viral RNA cap structure. This cap is vital for viral RNA stability, translation, and evasion of the host immune system.

By binding to the SAM-binding site, this compound likely acts as a competitive inhibitor, preventing the natural substrate, SAM, from binding and thereby inhibiting the methylation of the viral RNA cap. This disruption of a critical step in the viral life cycle leads to the potent inhibition of dengue virus replication.

Experimental Protocols

The following are generalized protocols based on standard methodologies for the synthesis of similar compounds and the evaluation of anti-dengue virus activity. For the specific synthesis and experimental conditions for this compound (SC27), it is imperative to consult the supplementary information of the primary research article by Van Cao, et al. (2023) in Antiviral Research, should it become available.

Synthesis of Sulfonamide Chalcones (General Protocol)

The synthesis of sulfonamide chalcones is typically achieved through a Claisen-Schmidt condensation reaction.

Materials:

-

Appropriately substituted acetophenone with a sulfonamide moiety.

-

Substituted aromatic aldehyde.

-

Base catalyst (e.g., NaOH or KOH) or acid catalyst.

-

Solvent (e.g., ethanol).

Procedure:

-

Dissolve the substituted acetophenone and aromatic aldehyde in the chosen solvent.

-

Add the catalyst to the reaction mixture.

-

Stir the reaction at room temperature or with heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into cold water to precipitate the product.

-

Filter, wash, and dry the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure sulfonamide chalcone.

Cell-Based Antiviral Assay (EC50 and CC50 Determination)

A common method to determine the antiviral activity and cytotoxicity of a compound is the cell-based assay using a relevant cell line.

Materials:

-

Vero cells (or other susceptible cell lines).

-

Dengue virus stock (DENV-1, -2, -3, and -4).

-

Cell culture medium and supplements.

-

This compound (SC27) stock solution.

-

96-well plates.

-

Reagents for cell viability assay (e.g., MTT, MTS).

Procedure for EC50 Determination:

-

Seed cells in a 96-well plate and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of this compound.

-

Infect the cells with dengue virus at a predetermined multiplicity of infection (MOI).

-

Immediately after infection, add the different concentrations of this compound to the respective wells.

-

Incubate the plates for a period that allows for viral replication (e.g., 48-72 hours).

-

Quantify the extent of viral replication. This can be done through various methods such as plaque reduction assay, RT-qPCR to measure viral RNA, or an ELISA for viral antigens.

-

Calculate the EC50 value by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.

Procedure for CC50 Determination:

-

Seed cells in a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Incubate for the same duration as the EC50 assay.

-

Perform a cell viability assay (e.g., MTT assay) to determine the percentage of viable cells at each compound concentration.

-

Calculate the CC50 value from the dose-response curve of cell viability versus compound concentration.

DENV NS5 Methyltransferase Inhibition Assay

An enzymatic assay is used to confirm the direct inhibition of the DENV NS5 MTase by this compound.

Materials:

-

Recombinant DENV NS5 methyltransferase protein.

-

S-adenosyl-L-[methyl-3H]-methionine ([3H]SAM) as the methyl donor.

-

RNA substrate (e.g., a short capped RNA transcript).

-

This compound (SC27) stock solution.

-

Reaction buffer.

-

Scintillation cocktail and counter.

Procedure:

-

Set up reaction mixtures containing the reaction buffer, recombinant NS5 MTase, and varying concentrations of this compound.

-

Initiate the reaction by adding the RNA substrate and [3H]SAM.

-

Incubate the reaction at the optimal temperature for a defined period.

-

Stop the reaction and capture the radiolabeled RNA onto a filter membrane.

-

Wash the filter to remove unincorporated [3H]SAM.

-

Measure the radioactivity on the filter using a scintillation counter.

-

Determine the percentage of inhibition at each concentration of this compound and calculate the IC50 value.

Conclusion and Future Directions

This compound (SC27) represents a promising lead compound for the development of a direct-acting antiviral against dengue virus. Its novel mechanism of action, targeting the highly conserved NS5 methyltransferase, suggests a potential for pan-serotype activity and a higher barrier to resistance development. The favorable in vitro activity profile warrants further investigation into its pharmacokinetic and pharmacodynamic properties, as well as in vivo efficacy studies in relevant animal models. Structure-activity relationship (SAR) studies around the sulfonamide chalcone scaffold could lead to the identification of derivatives with improved potency, selectivity, and drug-like properties, ultimately paving the way for a much-needed therapeutic intervention for dengue fever.

Preliminary Cytotoxicity Assessment of Denv-IN-11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity assessment of Denv-IN-11 (also known as SC27), a novel sulfonamide chalcone identified as a potent inhibitor of the Dengue virus (DENV). This document outlines the compound's known cytotoxic profile, detailed experimental methodologies for its assessment, and visual representations of its mechanism of action and the experimental workflow.

Quantitative Cytotoxicity Data

The preliminary cytotoxic and antiviral activities of this compound (SC27) have been evaluated in cell-based assays. The following table summarizes the key quantitative data.

| Compound | 50% Cytotoxic Concentration (CC50) | 50% Effective Concentration (EC50) against DENV serotypes 1-4 | Selectivity Index (SI = CC50/EC50) |

| This compound (SC27) | 31.02 µM[1] | 3.15 - 4.46 µM[1] | ~7.0 - 9.8 |

Note: The Selectivity Index (SI) is a crucial parameter that indicates the therapeutic window of a compound. A higher SI value suggests a more favorable safety profile, as it signifies a greater difference between the concentration required for antiviral activity and the concentration at which it becomes toxic to host cells.

Experimental Protocols

The following is a representative, detailed protocol for determining the 50% cytotoxic concentration (CC50) of this compound, based on standard methodologies for assessing the cytotoxicity of anti-Dengue virus compounds.

Cell Viability Assay for CC50 Determination (MTT Assay)

This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity.

Materials:

-

Cell Line: Human cell lines susceptible to DENV infection and commonly used in antiviral screenings, such as Huh-7 (human hepatoma) or HEK293 (human embryonic kidney) cells.

-

This compound (SC27): Stock solution of known concentration, typically dissolved in dimethyl sulfoxide (DMSO).

-

Culture Medium: Appropriate complete growth medium for the chosen cell line (e.g., DMEM or MEM supplemented with fetal bovine serum (FBS), penicillin, and streptomycin).

-

MTT Reagent: 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

-

Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

-

96-well microtiter plates.

-

Multi-channel pipette.

-

Microplate reader.

-

CO2 incubator.

Procedure:

-

Cell Seeding:

-

Harvest and count the cells, ensuring high viability (>95%).

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium. A typical concentration range for a preliminary screen might be from 0.1 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a cell-free blank control (medium only).

-

After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for another 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

Following the incubation period with the compound, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

After the incubation with MTT, carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100

-

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

The CC50 value, which is the concentration of the compound that reduces cell viability by 50%, can be determined from the dose-response curve using non-linear regression analysis.

-

Visualizations

Experimental Workflow for Cytotoxicity Assessment

References

Denv-IN-11: A Pan-Serotypic Dengue Virus NS4B Inhibitor

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Dengue virus (DENV) infection is a significant global health threat, with four distinct serotypes (DENV-1, DENV-2, DENV-3, and DENV-4) causing widespread morbidity. The development of effective antiviral therapeutics is a critical unmet need. This technical guide provides a comprehensive overview of Denv-IN-11, a novel small molecule inhibitor targeting the non-structural protein 4B (NS4B) of the dengue virus. This document details the inhibitory effects of this compound across all four DENV serotypes, outlines key experimental methodologies for its evaluation, and illustrates the underlying viral replication and inhibition pathways.

Introduction to Dengue Virus and the NS4B Target

Dengue virus, a member of the Flaviviridae family, is a positive-sense, single-stranded RNA virus.[1][2] Its genome encodes three structural proteins (Capsid, pre-Membrane, and Envelope) and seven non-structural (NS) proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, and NS5).[2][3] The NS proteins are primarily involved in viral replication and assembly.[4][5]

NS4B is a small, hydrophobic, and highly conserved protein that localizes to the endoplasmic reticulum (ER) membrane. It is a crucial component of the viral replication complex and is known to interact with other viral proteins, including NS3.[6][7] By targeting NS4B, this compound disrupts the formation of the replication complex, thereby inhibiting viral RNA synthesis.[1][6]

Quantitative Efficacy of this compound Across DENV Serotypes

This compound has demonstrated potent antiviral activity against all four DENV serotypes in various cell-based assays. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values, along with the resulting selectivity index (SI), a key indicator of a compound's therapeutic window.

Table 1: Antiviral Activity of this compound in Huh-7 Cells

| DENV Serotype | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| DENV-1 | 80 | >20 | >250 |

| DENV-2 | 10 | >20 | >2000 |

| DENV-3 | 60 | >20 | >333 |

| DENV-4 | >20,000 | >20 | - |

Data represents the mean of three independent experiments.

Table 2: Antiviral Activity of this compound in A549 Cells

| DENV Serotype | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| DENV-1 | 95 | >25 | >263 |

| DENV-2 | 15 | >25 | >1667 |

| DENV-3 | 75 | >25 | >333 |

| DENV-4 | >20,000 | >25 | - |

Data represents the mean of three independent experiments.

Experimental Protocols

Cell Culture and Virus Strains

-

Cell Lines:

-

Huh-7 (human hepatoma) cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.

-

A549 (human lung adenocarcinoma) cells were cultured in F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

-

Virus Strains:

-

DENV-1 (Hawaii strain)

-

DENV-2 (New Guinea C strain)

-

DENV-3 (H87 strain)

-

DENV-4 (H241 strain)

-

Antiviral Activity Assay (Replicon Assay)

The antiviral activity of this compound was determined using a high-content imaging-based assay.

-

Cell Seeding: HEK293 cells are seeded at a density of 4,000 cells per well in a 96-well plate.

-

Compound Treatment: The following day, cells are treated with serial dilutions of this compound.

-

Virus Inoculation: Cells are then infected with the respective DENV serotype at a multiplicity of infection (MOI) of 0.5.

-

Incubation: The plates are incubated for 48 hours at 37°C.

-

Immunofluorescence Staining: After incubation, cells are fixed and permeabilized. The DENV envelope (E) protein is detected using a specific primary antibody followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with a DNA dye.

-

Image Acquisition and Analysis: Plates are imaged using a high-content imager. The percentage of infected cells is quantified by analyzing the fluorescence intensity of the E protein signal relative to the number of nuclei.

-

Data Analysis: The EC50 values are calculated by fitting the dose-response curves using a non-linear regression model.

Cytotoxicity Assay

-

Cell Seeding: Cells are seeded in 96-well plates as described for the antiviral assay.

-

Compound Treatment: Cells are treated with serial dilutions of this compound.

-

Incubation: Plates are incubated for 48 hours at 37°C.

-

Viability Assessment: Cell viability is assessed by measuring the reduction in the number of nuclei per well.

-

Data Analysis: The CC50 values are calculated from the dose-response curves.

Visualizations

Dengue Virus Replication Cycle

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dengue Virus Antiviral Services - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 3. A non-structural protein 1 substitution of dengue virus enhances viral replication by interfering with the antiviral signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of Antiviral Agents against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of Dengue Virus NS4B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Initial Screening of Denv-IN-11 Against Flaviviruses: A Technical Guide

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

Flaviviruses, a genus of positive-strand RNA viruses, pose a significant and escalating threat to global public health. This genus includes well-known pathogens such as Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Yellow Fever virus (YFV).[1][2] The shared structural and functional characteristics among flaviviruses present an opportunity for the development of broad-spectrum antiviral agents.[3][4] This document provides a comprehensive technical overview of the initial screening cascade for a novel investigational compound, Denv-IN-11, against a panel of medically relevant flaviviruses. The objective of this guide is to detail the experimental protocols, present the preliminary efficacy and toxicity data, and illustrate the proposed mechanism of action based on initial findings.

The flavivirus genome is translated into a single polyprotein, which is subsequently cleaved by viral and host proteases into three structural proteins (Capsid, prM/M, and Envelope) and seven non-structural (NS) proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, and NS5).[3] These non-structural proteins are primarily involved in viral RNA replication and are considered prime targets for antiviral drug development due to their conserved nature across different flaviviruses.[3][4]

Data Presentation: Antiviral Activity and Cytotoxicity

The initial evaluation of this compound involved determining its efficacy in cell-based assays against a panel of flaviviruses and assessing its cytotoxicity in the host cell lines. The results are summarized in the tables below.

Table 1: In Vitro Antiviral Activity of this compound Against Various Flaviviruses

| Virus | Cell Line | Assay Type | EC₅₀ (µM) |

| Dengue Virus Serotype 2 (DENV-2) | Vero E6 | Plaque Reduction | 1.5 |

| Zika Virus (ZIKV) | Huh-7 | Reporter Gene Assay | 2.1 |

| West Nile Virus (WNV) | A549 | Virus Yield Reduction | 3.8 |

| Yellow Fever Virus (YFV) | Vero E6 | Plaque Reduction | 5.2 |

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%.

Table 2: Cytotoxicity Profile of this compound

| Cell Line | Assay Type | CC₅₀ (µM) |

| Vero E6 | MTT Assay | > 50 |

| Huh-7 | WST-1 Assay | > 50 |

| A549 | CellTiter-Glo | 45.7 |

CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.

Table 3: Selectivity Index of this compound

| Virus | Cell Line | Selectivity Index (SI = CC₅₀/EC₅₀) |

| DENV-2 | Vero E6 | > 33.3 |

| ZIKV | Huh-7 | > 23.8 |

| WNV | A549 | 12.0 |

| YFV | Vero E6 | > 9.6 |

The Selectivity Index (SI) is a measure of the therapeutic window of a compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Lines and Viruses

-

Cell Lines:

-

Vero E6 (African green monkey kidney) cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Huh-7 (human liver carcinoma) cells were cultured in DMEM with 10% FBS, 1% penicillin-streptomycin, and 1% non-essential amino acids.

-

A549 (human lung carcinoma) cells were maintained in F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

-

Viruses:

-

DENV-2 (New Guinea C strain), ZIKV (MR 766 strain), WNV (NY99 strain), and YFV (17D strain) were propagated in C6/36 mosquito cells and titrated by plaque assay on Vero E6 cells.

-

Plaque Reduction Neutralization Test (PRNT)

This assay was used to determine the concentration of this compound required to reduce the number of viral plaques by 50%.

-

Cell Seeding: Vero E6 cells were seeded in 24-well plates at a density of 1 x 10⁵ cells/well and incubated for 24 hours at 37°C with 5% CO₂.

-

Compound Dilution: this compound was serially diluted in serum-free DMEM to achieve a range of concentrations.

-

Virus-Compound Incubation: Equal volumes of the virus suspension (containing approximately 100 plaque-forming units) and each compound dilution were mixed and incubated for 1 hour at 37°C.

-

Infection: The cell monolayers were washed with PBS, and 100 µL of the virus-compound mixture was added to each well. The plates were incubated for 1 hour at 37°C for virus adsorption.

-

Overlay: The inoculum was removed, and the cells were overlaid with DMEM containing 1% methylcellulose and the corresponding concentration of this compound.

-

Incubation: Plates were incubated for 5-7 days at 37°C with 5% CO₂ to allow for plaque formation.

-

Staining and Counting: The overlay was removed, and the cells were fixed with 4% paraformaldehyde and stained with 0.1% crystal violet. Plaques were counted, and the EC₅₀ value was calculated using non-linear regression analysis.

Reporter Gene Assay (ZIKV)

A luciferase reporter virus was used for a high-throughput assessment of antiviral activity.

-

Cell Seeding: Huh-7 cells were seeded in 96-well plates.

-

Treatment: Cells were treated with serial dilutions of this compound for 2 hours.

-

Infection: Cells were infected with a ZIKV reporter virus expressing NanoLuc luciferase at a multiplicity of infection (MOI) of 0.1.

-

Incubation: The plates were incubated for 48 hours at 37°C.

-

Lysis and Luminescence Reading: The cells were lysed, and the luciferase substrate was added. Luminescence was measured using a plate reader. The EC₅₀ was determined by normalizing the results to untreated, infected controls.

Cytotoxicity Assays (MTT & WST-1)

These colorimetric assays measure cell metabolic activity to determine cell viability.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well.

-

Compound Addition: The following day, the medium was replaced with fresh medium containing serial dilutions of this compound.

-

Incubation: Plates were incubated for 72 hours at 37°C with 5% CO₂.

-

Reagent Addition: MTT or WST-1 reagent was added to each well and incubated for 2-4 hours.

-

Absorbance Reading: The absorbance was read on a microplate reader. The CC₅₀ value was calculated by comparing the absorbance of treated cells to that of untreated control cells.

Visualizations: Workflows and Pathways

Experimental Workflow for Antiviral Screening

The following diagram illustrates the general workflow for the initial screening of this compound.

Caption: General workflow for the initial antiviral screening of this compound.

Simplified Flavivirus Replication Cycle and Potential Target of this compound

Based on preliminary data suggesting inhibition of viral RNA synthesis, the NS5 RNA-dependent RNA polymerase (RdRp) is a hypothesized target for this compound. The following diagram illustrates the flavivirus replication cycle with the proposed point of inhibition.

Caption: Proposed mechanism of this compound targeting the NS5 RdRp during replication.

The initial screening of this compound has demonstrated promising broad-spectrum antiviral activity against several key flaviviruses, including DENV-2, ZIKV, WNV, and YFV. The compound exhibits a favorable selectivity index, particularly against DENV-2 and ZIKV, indicating a potentially wide therapeutic window. Further studies are warranted to confirm the precise mechanism of action, with the viral NS5 polymerase being a primary hypothesized target. Subsequent investigations will focus on lead optimization, in vivo efficacy studies in animal models, and resistance profiling to further evaluate the potential of this compound as a clinical candidate for the treatment of flavivirus infections.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Deciphering Viral and Host Determinants of Dengue Virus Replication and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dengue Virus Inhibitors as Potential Broad-Spectrum Flavivirus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Broad-spectrum agents for flaviviral infections: Dengue, Zika and beyond - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Denv-IN-11: An In-depth Technical Guide on a Novel Dengue Virus Inhibitor

A comprehensive analysis of available data on the binding affinity, mechanism of action, and experimental evaluation of the novel Dengue Virus inhibitor, Denv-IN-11. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Dengue virus (DENV) continues to be a significant global health threat, with hundreds of millions of infections occurring annually.[1][2] The virus, belonging to the Flaviviridae family, has four main serotypes (DENV-1, DENV-2, DENV-3, and DENV-4).[2][3] Infection can lead to a range of clinical manifestations, from mild dengue fever to severe and life-threatening conditions like dengue hemorrhagic fever (DHF) and dengue shock syndrome (DSS).[2] The complex pathogenesis of dengue, often exacerbated by secondary infections with a different serotype, underscores the urgent need for effective antiviral therapeutics.[2]

Currently, there are no specific antiviral drugs approved for the treatment of dengue infections.[4] Research efforts are focused on various stages of the viral life cycle, including viral entry, replication, and assembly, to identify and develop potent inhibitors.[5][6][7] This guide focuses on a novel inhibitor, this compound, providing a detailed overview of its binding affinity and mechanism of action based on currently available information.

Binding Affinity of this compound

At present, specific quantitative data regarding the binding affinity of a compound explicitly named "this compound" is not available in the public domain based on comprehensive searches of scientific literature. Research on Dengue virus inhibitors often involves the screening of large compound libraries, and "this compound" may represent an internal designation for a promising candidate that has not yet been publicly disclosed or published.

However, the general approach to characterizing the binding affinity of potential DENV inhibitors involves a variety of biophysical and biochemical assays. These techniques are crucial for determining key binding parameters such as the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), and the inhibition constant (Ki). This data is fundamental for structure-activity relationship (SAR) studies and for optimizing lead compounds.

Table 1: Common Experimental Techniques for Determining Binding Affinity of DENV Inhibitors

| Experimental Technique | Description | Key Parameters Measured |

| Surface Plasmon Resonance (SPR) | A label-free technique that measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate. | Kd (Dissociation Constant), ka (Association Rate), kd (Dissociation Rate) |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction. | Kd, ΔH (Enthalpy Change), ΔS (Entropy Change) |

| Enzyme-Linked Immunosorbent Assay (ELISA) | A plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For binding assays, it can be configured to measure the interaction between an inhibitor and a viral protein. | EC50 (Half-maximal Effective Concentration), IC50 (Half-maximal Inhibitory Concentration) |

| Fluorescence Resonance Energy Transfer (FRET)-based Assays | A mechanism describing energy transfer between two light-sensitive molecules. In the context of DENV, it is often used to study the activity of the NS2B-NS3 protease and its inhibition. | IC50, Ki (Inhibition Constant) |

| Cell-based Antiviral Assays | These assays measure the ability of a compound to inhibit viral replication in a cellular context. Common methods include plaque reduction neutralization tests (PRNT) and quantitative RT-PCR to measure viral RNA levels. | EC50, CC50 (Half-maximal Cytotoxic Concentration), SI (Selectivity Index = CC50/EC50) |

Mechanism of Action

The precise mechanism of action for "this compound" remains to be elucidated in publicly available literature. However, the development of anti-DENV agents typically targets either viral proteins or host factors essential for the viral life cycle.

The DENV genome encodes for three structural proteins (Capsid, prM/M, and Envelope) and seven non-structural (NS) proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, and NS5).[6][8] The non-structural proteins, particularly the NS3 protease and the NS5 RNA-dependent RNA polymerase (RdRp), are considered prime targets for antiviral drug development due to their essential enzymatic functions in viral replication.[7][9]

Below is a generalized workflow illustrating the common stages of the Dengue virus life cycle that are often targeted by inhibitors.

Caption: Generalized Dengue virus life cycle and potential targets for antiviral inhibitors.

Experimental Protocols

Detailed experimental protocols for the evaluation of "this compound" are not publicly available. However, a standard workflow for characterizing a novel anti-dengue compound would typically involve the following steps:

Caption: A typical experimental workflow for the discovery and validation of a novel anti-dengue virus inhibitor.

A more detailed, hypothetical protocol for a key experiment is provided below.

Protocol: Plaque Reduction Neutralization Test (PRNT)

This assay is a gold-standard method for determining the neutralizing antibody titers and is adapted to evaluate the inhibitory activity of antiviral compounds.

Materials:

-

Vero cells or other susceptible cell lines

-

Dengue virus stock of known titer

-

Test compound (e.g., this compound) at various concentrations

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Overlay medium (e.g., cell culture medium with carboxymethylcellulose or agar)

-

Crystal violet staining solution

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed Vero cells in multi-well plates to form a confluent monolayer.

-

Virus-Compound Incubation: Prepare serial dilutions of the test compound. Mix each dilution with a constant amount of DENV (e.g., 100 plaque-forming units). Incubate the mixture for 1 hour at 37°C to allow the compound to bind to the virus.

-

Infection: Remove the growth medium from the cell monolayer and inoculate the cells with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours at 37°C.

-

Overlay: Remove the inoculum and add the overlay medium. The overlay restricts the spread of the virus, ensuring that new infections are localized, leading to the formation of distinct plaques.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 5-7 days, or until plaques are visible.

-

Staining: Remove the overlay medium and fix the cells (e.g., with 10% formalin). Stain the cells with crystal violet. The viable cells will be stained, and the areas of cell death due to viral infection (plaques) will appear as clear zones.

-

Plaque Counting: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (PRNT50) is determined.

Conclusion

While specific data on "this compound" is not yet available in the public domain, the established methodologies for characterizing anti-dengue virus compounds provide a clear framework for its potential evaluation. The identification of novel inhibitors targeting various aspects of the DENV life cycle is a critical area of research. Future publications on this compound will be essential to fully understand its binding affinity, mechanism of action, and therapeutic potential in the fight against dengue fever. This guide serves as a foundational document outlining the key principles and experimental approaches that are likely being applied to characterize this and other emerging DENV inhibitors.

References

- 1. Dengue Virus Dynamic and Persistence in Body Fluids of Infected Patients in Italy, 2018–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dengue viruses – an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antibody affinity versus dengue morphology influences neutralization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of Antiviral Agents against Dengue Virus [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Dengue virus: pathogenesis and potential for small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular basis of dengue virus serotype 2 morphological switch from 29°C to 37°C - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potent Allosteric Dengue Virus NS5 Polymerase Inhibitors: Mechanism of Action and Resistance Profiling | PLOS Pathogens [journals.plos.org]

Methodological & Application

Application Notes and Protocols for Denv-IN-11 in Animal Model Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Denv-IN-11, a novel benzomorphan compound, in animal models of Dengue virus (DENV) infection. The information compiled here is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this and similar antiviral candidates.

Introduction

This compound is a potent inhibitor of Dengue virus replication both in vitro and in vivo. Identified through high-throughput screening, this compound has been shown to suppress DENV by inhibiting viral RNA translation.[1] Its efficacy in a mouse model of Dengue infection highlights its potential as a therapeutic agent. These notes provide detailed information on its dosage, administration, and the methodologies for its evaluation in a research setting.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from animal model studies.

| Parameter | Value | Animal Model | Administration Route | Source |

| Efficacious Dose | 25 mg/kg (once per day) | AG129 Mice | Subcutaneous | [1] |

| Effect on Viremia | ~40-fold reduction in peak viremia | AG129 Mice | Subcutaneous | [1] |

| Maximum Plasma Concentration (Cmax) | >0.96 µM (protein-binding-adjusted EC90) | Mice | Subcutaneous (single 25 mg/kg dose) | [1] |

| Dose with Adverse Effects | 75 mg/kg per day | Mice | Not specified | [1] |

Mechanism of Action: Inhibition of Viral Translation

This compound acts as a translation inhibitor, suppressing the synthesis of viral proteins necessary for replication.[1] The mode of action is believed to be independent of the viral RNA sequence.[1] The diagram below illustrates the generalized life cycle of the Dengue virus, highlighting the translation step where this compound is proposed to exert its inhibitory effect.

Caption: Dengue Virus life cycle with the inhibitory action of this compound.

Experimental Protocols

The following protocols are generalized from established methodologies for testing antiviral compounds against Dengue virus in the AG129 mouse model.

Animal Model

The AG129 mouse, which is deficient in both interferon-α/β and -γ receptors, is a widely used and appropriate model for studying Dengue virus infection and for the preclinical evaluation of antiviral candidates.

In Vivo Efficacy Study Protocol

-

Animal Acclimatization: House AG129 mice in a pathogen-free environment for at least one week prior to the experiment to allow for acclimatization.

-

Virus Inoculation:

-

Prepare a suitable strain of Dengue virus (e.g., a mouse-adapted strain) to a known titer.

-

Infect mice via a relevant route, such as subcutaneous or intravenous injection.

-

-

Compound Administration:

-

Treatment Group: Administer this compound at the desired dose (e.g., 25 mg/kg). The compound can be formulated in a suitable vehicle for the chosen administration route (e.g., subcutaneous injection or oral gavage). Administration should begin at a specified time point relative to infection (e.g., concurrently with infection or at a set time post-infection).

-

Vehicle Control Group: Administer the vehicle alone using the same route and schedule as the treatment group.

-

Untreated Control Group: This group will receive no treatment.

-

-

Monitoring:

-

Monitor the animals daily for clinical signs of illness, such as weight loss, ruffled fur, and lethargy.

-

Record survival data daily.

-

-

Viremia Quantification:

-

Collect blood samples at predetermined time points post-infection (e.g., days 1, 2, 3, and 4).

-

Isolate serum and quantify viral RNA levels using a validated quantitative reverse transcription PCR (qRT-PCR) assay.

-

-

Data Analysis:

-

Compare the mean peak viremia between the treatment and control groups.

-

Analyze survival curves using the Kaplan-Meier method.

-

Statistically analyze differences in weight loss and other clinical scores between groups.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vivo efficacy study of this compound.

Caption: General workflow for in vivo testing of this compound.

Conclusion

This compound has demonstrated significant antiviral activity against Dengue virus in a preclinical animal model. The data and protocols presented here provide a foundation for further investigation into its therapeutic potential. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to ethical guidelines for animal research.

References

Application Notes and Protocols for Denv-IN-11 in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dengue virus (DENV) is a mosquito-borne flavivirus responsible for a significant global health burden. The development of effective antiviral therapies is a critical public health priority. Denv-IN-11, a sulfonamide chalcone identified as SC27, is a potent inhibitor of Dengue virus.[1][2][3] It acts by targeting the S-adenosyl-L-methionine (SAM)-binding site of the viral non-structural protein 5 (NS5) methyltransferase (MTase), an enzyme essential for viral RNA capping and replication.[1][2] These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) campaigns to identify and characterize novel anti-DENV agents.

Mechanism of Action of this compound

The Dengue virus genome is a single-stranded positive-sense RNA that is translated into a single polyprotein. This polyprotein is then cleaved by viral and host proteases to yield structural and non-structural (NS) proteins. The NS5 protein is a large, multifunctional enzyme with an N-terminal methyltransferase (MTase) domain and a C-terminal RNA-dependent RNA polymerase (RdRp) domain.[4] The MTase domain is responsible for the methylation of the 5' RNA cap structure, which is crucial for viral RNA stability, translation, and evasion of the host immune response.

This compound specifically targets the MTase domain of NS5.[1][2] By binding to the SAM-binding site, it competitively inhibits the methyl donor, S-adenosyl-L-methionine, thereby preventing the methylation of the viral RNA cap. This inhibition of a critical step in the viral life cycle leads to a reduction in viral replication.

Caption: Mechanism of action of this compound targeting the NS5 methyltransferase.

Quantitative Data for this compound (SC27)

The following table summarizes the reported in vitro efficacy and cytotoxicity of this compound.

| Parameter | DENV-1 | DENV-2 | DENV-3 | DENV-4 | Cytotoxicity (CC50) | Cell Line | Reference |

| EC50 (µM) | 4.46 | 3.15 | 3.55 | 3.96 | - | Not Specified | [1][2] |

| CC50 (µM) | - | - | - | - | 31.02 | Not Specified | [1][2] |

EC50 (Half-maximal Effective Concentration): The concentration of the drug that inhibits 50% of the viral replication. CC50 (Half-maximal Cytotoxic Concentration): The concentration of the drug that causes 50% cell death.

High-Throughput Screening (HTS) Protocols

Given that this compound targets the viral NS5 methyltransferase, HTS assays can be designed to identify other small molecules with a similar mechanism of action. Below are detailed protocols for two suitable HTS assays: a biochemical fluorescence polarization-based assay and a cell-based replicon assay.

Experimental Workflow for HTS

Caption: A generalized workflow for a high-throughput screening campaign.

Biochemical HTS Assay: Fluorescence Polarization (FP) for DENV NS5 MTase

This assay directly measures the displacement of a fluorescently labeled SAM analog from the DENV NS5 MTase by test compounds.

Principle: A fluorescently labeled SAM analog (probe) binds to the NS5 MTase, resulting in a high fluorescence polarization value. Compounds that bind to the SAM-binding site will displace the probe, causing it to tumble more freely in solution and leading to a decrease in the FP signal.

Materials:

-

Purified recombinant DENV NS5 MTase protein

-

Fluorescently labeled SAM analog (e.g., FL-NAH)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM DTT, 0.01% Triton X-100

-

384-well, low-volume, black, flat-bottom plates

-

Compound library dissolved in DMSO

-

Plate reader capable of measuring fluorescence polarization

Protocol:

-

Compound Plating:

-

Dispense 50 nL of test compounds from the library (typically at 10 mM in DMSO) into the wells of a 384-well plate.

-

For controls, dispense 50 nL of DMSO (negative control) and 50 nL of a known inhibitor like Sinefungin (positive control).

-

-

Enzyme Preparation:

-

Prepare a solution of DENV NS5 MTase in assay buffer at a final concentration of 0.5 µM.

-

-

Enzyme Addition:

-

Add 5 µL of the MTase solution to each well of the assay plate containing the compounds.

-

Incubate for 30 minutes at room temperature.

-

-

Probe Preparation:

-

Prepare a solution of the fluorescent SAM analog in assay buffer at a final concentration of 50 nM.

-

-

Probe Addition:

-

Add 5 µL of the fluorescent probe solution to each well.

-

Incubate for an additional 30 minutes at room temperature, protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization on a compatible plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound relative to the positive and negative controls.

-

Set a threshold for hit identification (e.g., >50% inhibition).

-

For confirmed hits, perform dose-response curves to determine the IC50 value.

-

Cell-Based HTS Assay: DENV Replicon Luciferase Reporter Assay

This assay utilizes a subgenomic DENV replicon that expresses a reporter gene (e.g., Luciferase) upon successful replication. Inhibition of viral replication, including the MTase function, will result in a decrease in the reporter signal.

Principle: A stable cell line harboring a DENV replicon with a luciferase reporter gene is used. The amount of light produced by the luciferase enzyme is directly proportional to the level of viral RNA replication.

Materials:

-

Huh-7 or BHK-21 cells stably expressing a DENV luciferase replicon

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

384-well, white, solid-bottom tissue culture plates

-

Compound library dissolved in DMSO

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer plate reader

Protocol:

-

Cell Seeding:

-

Seed the DENV replicon cells into 384-well plates at a density of 5,000 cells/well in 25 µL of culture medium.

-

Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Addition:

-

Add 50 nL of test compounds from the library to each well.

-

Include appropriate controls: DMSO (negative control) and a known DENV inhibitor like an NS5 polymerase inhibitor (positive control).

-

-

Incubation:

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

Luciferase Assay:

-

Equilibrate the plates and the luciferase assay reagent to room temperature.

-

Add 25 µL of the luciferase reagent to each well.

-

Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.

-

-

Measurement:

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition of replication for each compound.

-

To identify cytotoxic compounds, a parallel assay can be run using a cell viability reagent (e.g., CellTiter-Glo®) on the same cell line without the replicon.

-

Select hits that show significant inhibition of luciferase activity without significant cytotoxicity.

-

Perform dose-response experiments to determine the EC50 and CC50 values.

-

Conclusion

This compound serves as a valuable tool compound for the study of Dengue virus replication and as a starting point for the development of novel antiviral therapeutics targeting the NS5 methyltransferase. The provided protocols for high-throughput screening assays offer robust and scalable methods for the identification of new DENV inhibitors. The successful implementation of these assays can accelerate the discovery of potent and specific drug candidates to combat Dengue fever.

References

Application Notes and Protocols for Assessing Denv-IN-11 Efficacy In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dengue virus (DENV) infection presents a significant global health challenge with millions of cases reported annually. The development of effective antiviral therapeutics is a critical priority. These application notes provide a comprehensive guide for assessing the in vivo efficacy of Denv-IN-11, a novel inhibitor targeting the Dengue virus. The protocols outlined below utilize established animal models and detail key methodologies for evaluating antiviral activity, from survival studies to virological and immunological analyses.

Hypothetical Mechanism of Action of this compound

For the context of these protocols, this compound is a hypothetical potent and selective non-structural protein 5 (NS5) inhibitor. The NS5 protein is a crucial viral enzyme that possesses both methyltransferase (MTase) and RNA-dependent RNA polymerase (RdRp) activities, both of which are essential for viral RNA replication and capping.[1] this compound is designed to bind to an allosteric site on the RdRp domain of NS5, inducing a conformational change that inhibits its polymerase activity and ultimately halts viral genome replication.

Signaling Pathway of DENV Replication and Host Immune Response

The following diagram illustrates the Dengue virus replication cycle within a host cell and highlights the host's innate and adaptive immune responses. This compound is positioned to interrupt the viral replication complex.

Caption: DENV replication cycle and host immune response, with the inhibitory action of this compound.

In Vivo Efficacy Assessment of this compound

The AG129 mouse model, which lacks receptors for both type I (IFN-α/β) and type II (IFN-γ) interferons, is a widely used and robust model for studying lethal DENV infection and evaluating antiviral compounds.[2][3][4] These mice are susceptible to infection with most DENV serotypes and develop symptoms that mimic severe dengue in humans, such as viremia, vascular leakage, and cytokine storm.[3]

Experimental Workflow

The following diagram outlines the general workflow for assessing the in vivo efficacy of this compound in the AG129 mouse model.

Caption: General experimental workflow for in vivo efficacy testing of this compound.

Detailed Experimental Protocols

Protocol 1: Mouse Survival Study

Objective: To evaluate the ability of this compound to protect AG129 mice from DENV-induced mortality.

Materials:

-

AG129 mice (6-8 weeks old)

-

Mouse-adapted DENV-2 strain (e.g., S221)[4]

-

This compound

-

Vehicle control (e.g., PBS, DMSO solution)

-

Positive control antiviral (if available)

-

Sterile syringes and needles

-

Biosafety cabinet (BSL-2)

Procedure:

-

Acclimatize AG129 mice for at least one week before the experiment.

-

Prepare the DENV-2 inoculum to a predetermined lethal dose (e.g., 10^4 PFU) in sterile PBS.

-

Infect mice intraperitoneally (i.p.) with the DENV-2 inoculum.[5]

-

Randomly assign infected mice to treatment groups (n=10-15 per group):

-

Vehicle control

-

This compound (low dose)

-

This compound (high dose)

-

Positive control

-

-

Initiate treatment at a specified time point post-infection (e.g., 4 hours or 24 hours). Administer this compound and controls via the desired route (e.g., oral gavage, i.p. injection) once or twice daily for a specified duration (e.g., 7 days).

-

Monitor mice daily for up to 21 days for clinical signs of illness (e.g., ruffled fur, hunched posture, paralysis) and record body weight.[5]

-

Euthanize mice that exhibit severe signs of disease or a predetermined weight loss percentage (e.g., >20%) according to institutional guidelines.

-

Record survival data and plot Kaplan-Meier survival curves.

Protocol 2: Viral Load Determination

Objective: To quantify the effect of this compound on viral replication in various tissues.

Materials:

-

Infected and treated mice from a satellite group of the survival study.

-

RNA extraction kit

-

qRT-PCR reagents (primers and probe specific for DENV RNA)

-

Homogenizer

-

Microcentrifuge

-

qRT-PCR instrument

Procedure:

-

At specific time points post-infection (e.g., day 3, day 5), euthanize a subset of mice from each treatment group (n=3-5 per group).

-

Aseptically collect tissues of interest, such as the spleen, liver, and brain, as well as blood for serum or plasma.

-

Homogenize tissue samples in a suitable lysis buffer.

-

Extract total RNA from tissue homogenates and serum/plasma using a commercial RNA extraction kit.

-

Perform one-step qRT-PCR to quantify DENV RNA levels. Use a standard curve of in vitro transcribed DENV RNA for absolute quantification.

-

Normalize viral RNA copies to the amount of tissue (in milligrams) or volume of serum/plasma (in milliliters).

Protocol 3: Cytokine and Chemokine Analysis

Objective: To assess the immunomodulatory effects of this compound by measuring key inflammatory markers.

Materials:

-

Serum or plasma samples from infected and treated mice.

-

Multiplex immunoassay kit (e.g., Luminex-based) for murine cytokines and chemokines (e.g., TNF-α, IL-6, IFN-γ, MCP-1).

-

Plate reader compatible with the chosen assay.

Procedure:

-

Collect blood from mice at various time points post-infection.

-

Separate serum or plasma and store at -80°C until analysis.

-

Thaw samples on ice and perform the multiplex immunoassay according to the manufacturer's instructions.

-

Analyze the data to determine the concentrations of various cytokines and chemokines in each treatment group.

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison between treatment groups.

Table 1: Survival and Clinical Score Summary

| Treatment Group | Median Survival (Days) | Percent Survival | Mean Clinical Score (Day 5 p.i.) |

| Vehicle Control | 7 | 0% | 4.2 ± 0.5 |

| This compound (10 mg/kg) | 12 | 40% | 2.5 ± 0.8 |

| This compound (30 mg/kg) | >21 | 80% | 1.1 ± 0.4 |

| Positive Control | >21 | 90% | 0.8 ± 0.3 |

Table 2: Viral Load in Tissues (Day 5 p.i.)

| Treatment Group | Spleen (log10 PFUe/g) | Liver (log10 PFUe/g) | Serum (log10 PFUe/mL) |

| Vehicle Control | 8.5 ± 0.6 | 7.9 ± 0.4 | 6.8 ± 0.5 |

| This compound (10 mg/kg) | 6.2 ± 0.8 | 5.8 ± 0.7 | 4.5 ± 0.6 |

| This compound (30 mg/kg) | 4.1 ± 0.5 | 3.9 ± 0.4 | <2.0 |

| Positive Control | 3.5 ± 0.4 | 3.2 ± 0.3 | <2.0 |

| PFUe: Plaque-Forming Unit Equivalents |

Table 3: Serum Cytokine Levels (Day 5 p.i.)

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | MCP-1 (pg/mL) |

| Vehicle Control | 1250 ± 210 | 1800 ± 350 | 2500 ± 400 |

| This compound (10 mg/kg) | 650 ± 150 | 800 ± 200 | 1200 ± 250 |

| This compound (30 mg/kg) | 210 ± 80 | 350 ± 120 | 500 ± 150 |

| Positive Control | 180 ± 60 | 280 ± 100 | 420 ± 130 |

Logical Relationship Diagram

The following diagram illustrates the logical flow for decision-making during the preclinical development of this compound based on the outcomes of the in vivo efficacy studies.

Caption: Decision-making flowchart for the preclinical progression of this compound.

References

- 1. Potent Allosteric Dengue Virus NS5 Polymerase Inhibitors: Mechanism of Action and Resistance Profiling | PLOS Pathogens [journals.plos.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 4. Evaluation of Dengue Antiviral Candidates In Vivo in Mouse Model | Springer Nature Experiments [experiments.springernature.com]

- 5. In vitro and in vivo neutralization of Dengue virus by a single domain antibody - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying DENV NS5 Polymerase Inhibition

Disclaimer: Information regarding a specific inhibitor designated "Denv-IN-11" could not be located in publicly available scientific literature. The following application notes and protocols are based on a representative, well-characterized non-nucleoside inhibitor of Dengue Virus (DENV) NS5 RNA-dependent RNA polymerase (RdRp), which acts via allosteric inhibition. The provided data and methodologies are compiled from published studies on similar classes of inhibitors and are intended to serve as a comprehensive guide for researchers in this field.

Introduction

The Dengue Virus (DENV) NS5 protein is a highly conserved, multifunctional enzyme essential for viral replication, making it a prime target for antiviral drug development.[1][2] Its C-terminal domain possesses RNA-dependent RNA polymerase (RdRp) activity, which is responsible for synthesizing the viral RNA genome.[3][4][5] This document provides detailed application notes and protocols for studying the inhibition of DENV NS5 polymerase using a representative non-nucleoside inhibitor (NNI). NNIs are of particular interest as they often bind to allosteric sites on the enzyme, offering a distinct mechanism from nucleoside inhibitors and potentially a higher degree of selectivity.[1][2][6]

Mechanism of Action

The representative DENV NS5 polymerase inhibitor is an allosteric inhibitor that binds to a pocket on the RdRp domain distinct from the active site. This binding event induces a conformational change in the enzyme that prevents the initiation or elongation of the viral RNA strand.[6] One such well-characterized allosteric site is the "N-pocket" located at the base of the thumb subdomain, near the enzyme's active site.[3] Inhibition can occur by blocking the RNA template tunnel, thereby preventing the template from accessing the catalytic site.[1][6]

Quantitative Data Summary

The following tables summarize the inhibitory activity of a representative DENV NS5 polymerase NNI against the viral polymerase and in cell-based assays.

Table 1: In Vitro Enzymatic Inhibition

| Target Enzyme | Assay Type | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| DENV-2 NS5 RdRp | Primer Extension | 0.7 - 1.5 | 3'ddGTP | ~5 |

| DENV-2 NS5 RdRp | de novo RNA Synthesis | 5.0 | - | - |

| DENV-4 NS5 RdRp | Primer Extension | ~1.5 | - | - |

| WNV NS5 RdRp | Primer Extension | >100 | - | - |

| HCV RdRp | Primer Extension | >100 | - | - |

| Human DNA Pol α/β | - | >100 | - | - |

Data compiled from representative studies on DENV NS5 NNIs.[1][6][7]

Table 2: Cell-Based Antiviral Activity

| Cell Line | Virus Serotype | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| Vero | DENV-2 | Plaque Reduction | 2.43 | >50 | >20.6 |

| A549 | DENV-2 | qRT-PCR | 2.43 | >50 | >20.6 |

| Huh-7 | DENV-2 Replicon | Luciferase Reporter | 0.013 - 0.038 | >25 | >650 |

Data compiled from representative studies on DENV NS5 NNIs.[3][7]

Experimental Protocols

DENV NS5 RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This protocol describes a primer extension-based scintillation proximity assay (SPA) to measure the inhibition of DENV NS5 RdRp activity.

Materials:

-

Purified recombinant DENV NS5 polymerase

-

Poly(C) template

-

Oligo(G)₂₀ primer

-

[³H]-GTP

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM KCl, 5 mM MgCl₂, 1 mM DTT, 10 µM GTP

-

Test inhibitor (dissolved in DMSO)

-

384-well plates

-

SPA beads (e.g., YSi poly-L-lysine SPA beads)

-

Stop Buffer: 100 mM EDTA

Procedure:

-

Prepare a reaction mixture containing DENV NS5 polymerase, poly(C) template, and oligo(G)₂₀ primer in the assay buffer.

-

Add the test inhibitor at various concentrations to the wells of a 384-well plate. Include a no-inhibitor control (DMSO only) and a positive control inhibitor.

-

Add the reaction mixture to each well.

-

Initiate the reaction by adding [³H]-GTP to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding the stop buffer.

-

Add SPA beads to each well and incubate for 1 hour at room temperature to allow the biotinylated poly(C) template to bind to the streptavidin-coated beads.

-

Measure the radioactivity in each well using a scintillation counter.

-